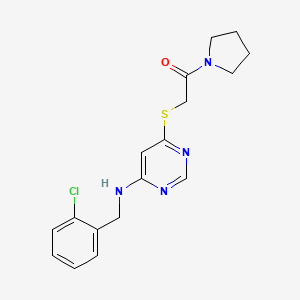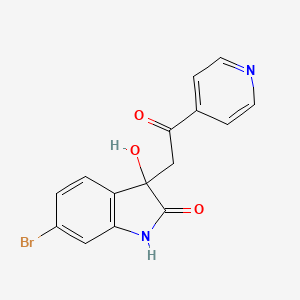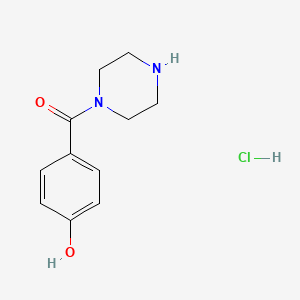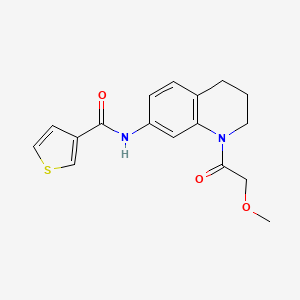
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone, also known as PDE5 inhibitor, is a chemical compound that has been widely used in scientific research. It is a synthetic molecule that acts as an inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body.
Mecanismo De Acción
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone inhibitor works by inhibiting the enzyme 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone, which is responsible for the degradation of cGMP. By inhibiting 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone, the levels of cGMP in the body increase, leading to vasodilation and relaxation of smooth muscle cells. This results in increased blood flow to the penis, which is the mechanism behind its use in the treatment of erectile dysfunction. 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone inhibitor also has effects on the cardiovascular system, where it has been shown to reduce blood pressure and improve cardiac function.
Biochemical and Physiological Effects:
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone inhibitor has several biochemical and physiological effects, including vasodilation, smooth muscle relaxation, and increased blood flow. It has also been shown to have anti-inflammatory and anti-tumor effects. 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone inhibitor has been studied for its effects on various organs, including the heart, lungs, and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone inhibitor has several advantages for lab experiments, including its well-established mechanism of action and its availability in pure form. It can be easily synthesized and purified, making it a valuable tool for studying the effects of 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone inhibition. However, 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone inhibitor also has some limitations, including its potential toxicity and its lack of selectivity for 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone over other phosphodiesterase enzymes.
Direcciones Futuras
There are several future directions for the study of 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone inhibitor, including its potential therapeutic applications in the treatment of cardiovascular diseases, pulmonary hypertension, and cancer. Further research is needed to better understand the mechanisms of action of 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone inhibitor and its effects on various physiological and pathological conditions. Additionally, the development of more selective 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone inhibitors may lead to improved therapeutic outcomes with fewer side effects.
Métodos De Síntesis
The synthesis of 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone inhibitor involves several steps, including the synthesis of the pyrimidine ring, the chlorobenzyl group, and the pyrrolidine ring. The pyrimidine ring is synthesized by reacting 2-aminopyrimidine with thiophosgene, followed by the reaction with 2-chlorobenzylamine to form the chlorobenzyl group. The pyrrolidine ring is then synthesized by reacting 1-pyrrolidinecarboxylic acid with 2-(2-chlorobenzylamino)-6-(4-pyrimidinyl)thiopyrimidine. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone inhibitor has been widely used in scientific research for its potential therapeutic applications. It has been studied for its effects on various physiological and pathological conditions, including erectile dysfunction, pulmonary hypertension, and cardiovascular diseases. 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone inhibitor has also been shown to have anti-inflammatory and anti-tumor effects.
Propiedades
IUPAC Name |
2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS/c18-14-6-2-1-5-13(14)10-19-15-9-16(21-12-20-15)24-11-17(23)22-7-3-4-8-22/h1-2,5-6,9,12H,3-4,7-8,10-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTVQRQSCMKKCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=NC(=C2)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cis-1-(Tert-Butoxycarbonyl)-3A,4,5,6A-Tetrahydrospiro[Cyclopenta[D]Isoxazole-6,4-Piperidine]-3-Carboxylic Acid](/img/structure/B2949595.png)
![3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2949597.png)
![3-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2949599.png)


![8-(2,2-Dimethylpropanoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2949602.png)

![7-[(2,6-Dichlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2949606.png)
![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2949610.png)
![Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2949613.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2949614.png)